3-(Dimethylamino)-2-methylbutan-1-ol

Description

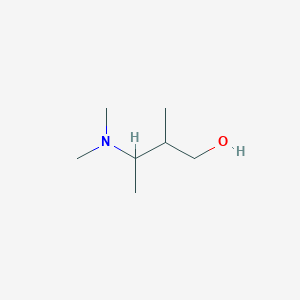

3-(Dimethylamino)-2-methylbutan-1-ol (CAS: Not explicitly provided; molecular formula: C₇H₁₇NO, molecular weight: 131.22 g/mol) is a tertiary alcohol containing a dimethylamino group at the 3-position and a methyl substituent at the 2-position of the butanol backbone . This compound is primarily used in pharmaceutical and chemical synthesis as a chiral building block or intermediate due to its amine functionality and stereochemical properties. Its structure combines polar (hydroxyl and dimethylamino groups) and non-polar (methyl and hydrocarbon chain) regions, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name |

3-(dimethylamino)-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(5-9)7(2)8(3)4/h6-7,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWELZUUMALVQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as an alkyl halide or an epoxide. For instance, the reaction of dimethylamine with 2-methyl-1-butene oxide under controlled conditions can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 3-(dimethylamino)-2-methylbutan-1-one, while reduction can produce 3-(dimethylamino)-2-methylbutane .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a dimethylamino group attached to a 2-methylbutanol backbone, which allows it to participate in diverse chemical reactions.

Types of Reactions :

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield the corresponding amine.

- Substitution : The dimethylamino group participates in nucleophilic substitution reactions.

Common Reagents and Conditions :

- Oxidation Agents : Potassium permanganate or chromium trioxide.

- Reducing Agents : Hydrogen gas with a palladium catalyst.

- Substitution Reagents : Alkyl halides or sulfonates.

Chemistry

3-(Dimethylamino)-2-methylbutan-1-ol serves as an important intermediate in organic synthesis. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to the synthesis of complex molecules.

Biology

In biological research, DMBA is utilized as a reagent for modifying biomolecules. It plays a role in synthesizing biologically active compounds such as enzyme inhibitors and receptor ligands. Its ability to interact with biological systems makes it a useful tool in studying metabolic pathways and enzyme interactions.

Medicine

The compound shows potential applications in medicinal chemistry. Its interactions with biological targets facilitate the development of new therapeutic agents. Research indicates that DMBA can modulate enzyme activity and influence biochemical pathways, making it relevant in drug discovery processes.

Industry

In industrial applications, DMBA is used for producing surfactants, polymers, and specialty chemicals. Its reactivity and versatility make it suitable for various manufacturing processes, enhancing product performance across multiple sectors.

Case Study 1: Pharmaceutical Development

Research has demonstrated that DMBA can be used to synthesize novel enzyme inhibitors that target specific metabolic pathways involved in cancer progression. The compound's ability to modify biomolecules allows for the creation of targeted therapies that enhance treatment efficacy while minimizing side effects.

Case Study 2: Agrochemical Synthesis

In agrochemical research, DMBA has been employed as an intermediate for synthesizing herbicides that exhibit selective activity against specific weed species. Its structural characteristics enable the design of compounds with desired efficacy profiles.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Substitution with aromatic groups (e.g., phenyl in 2-(Dimethylamino)-2-phenylbutan-1-ol) increases molecular weight and hydrophobicity, altering solubility and pharmacological activity .

Physicochemical Properties

Analysis :

- The dimethylamino group in this compound makes it more reactive in nucleophilic substitutions compared to 3-methylbutan-1-ol, which primarily undergoes oxidation or esterification .

- The phenyl-substituted analog (2-(Dimethylamino)-2-phenylbutan-1-ol) is less water-soluble due to its aromatic ring, limiting its use in aqueous-phase reactions .

Biological Activity

3-(Dimethylamino)-2-methylbutan-1-ol, also known as DMAB, is a tertiary amine with significant biological activity. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of DMAB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 115.22 g/mol. The structure features a dimethylamino group attached to a branched carbon chain, which influences its reactivity and interaction with biological systems.

1. Antimicrobial Activity

DMAB has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated that DMAB inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications .

2. Neuropharmacological Effects

DMAB has been investigated for its effects on the central nervous system (CNS). It acts as a stimulant and has been shown to enhance cognitive function in animal models. In particular, DMAB was found to improve memory and learning capabilities in mice subjected to memory impairment tests .

3. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of DMAB on cancer cell lines. In vitro assays revealed that DMAB induced apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation at relatively low concentrations (approximately 10 µM) . This suggests that DMAB may have potential as a chemotherapeutic agent.

The mechanisms through which DMAB exerts its biological effects involve several pathways:

- Receptor Interaction : DMAB interacts with various neurotransmitter receptors, particularly those involved in cholinergic signaling, enhancing synaptic transmission and cognitive functions .

- Enzyme Modulation : It has been shown to inhibit certain enzymes linked to cancer progression, thereby reducing tumor growth rates in experimental models .

- Oxidative Stress Reduction : DMAB exhibits antioxidant properties, which help mitigate oxidative stress in cells, contributing to its neuroprotective effects .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.